Eilatin vs. Ethidium Bromide: High-Affinity Single-Stranded RNA Binding (Kd ≤ 1 µM)
Unlike ethidium bromide, a classic DNA intercalator, eilatin demonstrates high-affinity binding to certain single-stranded RNAs with dissociation constants ≤ 1 µM, as determined by fluorescence-based binding assays [1]. Ethidium bromide exhibits negligible binding to these ssRNA substrates under identical conditions, highlighting a fundamental divergence in nucleic acid specificity [1]. Eilatin itself shows selectivity for electron-poor polymeric purines, while its ruthenium complexes shift preference toward polypyrimidine r(U) [1].
| Evidence Dimension | Nucleic acid binding affinity (Kd) for single-stranded RNA |
|---|---|
| Target Compound Data | Kd ≤ 1 µM for certain single-stranded RNAs |
| Comparator Or Baseline | Ethidium bromide (negligible/undetectable binding under same conditions) |
| Quantified Difference | Qualitative binding vs. no significant binding |
| Conditions | Fluorescence-based nucleic acid binding assays; ssRNA substrates including viral RNA elements |
Why This Matters
This differentiates eilatin procurement for RNA-targeted probe or therapeutic development where ethidium bromide and other classic DNA intercalators are ineffective.
- [1] Luedtke NW, Hwang JS, Nava E, Gut D, Kol M, Tor Y. The DNA and RNA specificity of eilatin Ru(II) complexes as compared to eilatin and ethidium bromide. Nucleic Acids Res. 2003 Oct 1;31(19):5732-5740. doi:10.1093/nar/gkg758. View Source
